molecular formula C17H10O B145504 Benzanthrone CAS No. 82-05-3

Benzanthrone

Cat. No. B145504
Key on ui cas rn: 82-05-3
M. Wt: 230.26 g/mol
InChI Key: HUKPVYBUJRAUAG-UHFFFAOYSA-N
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Patent
US04296043

Procedure details

208 g of anthraquinone are dissolved in 1,000 g of concentrated sulphuric acid at 80°-110°. 96 g of sodium hypophosphite, dissolved in 240 g of glycerol, are added to this solution in a manner such that a temperature of 100° C. can be maintained. The mixture is then heated to 120° C. and kept at this temperature for 3 hours. The melt is then poured into 3 l of water and the product which has precipitated is filtered off. It is washed with hot water until the runnings are almost colourless, the filter cake is then suspended in 1.5 l of water and the suspension is rendered weakly alkaline and boiled up. After renewed filtration of the product, washing with hot water and drying at 100° C., 200-225 g of 92-97% pure benzanthrone≈80-93% of theory result.
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[PH2]([O-])=O.[Na+].O.O[CH2:23][CH:24]([CH2:26]O)O>S(=O)(=O)(O)O>[CH:23]1[C:6]2=[C:7]3[C:12]([C:13]([C:14]4[C:5]2=[CH:4][CH:3]=[CH:2][CH:1]=4)=[O:15])=[CH:11][CH:10]=[CH:9][C:8]3=[CH:26][CH:24]=1 |f:1.2|

Inputs

Step One
Name
Quantity
208 g
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
96 g
Type
reactant
Smiles
[PH2](=O)[O-].[Na+]
Name
Quantity
240 g
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to this solution in a manner such that a temperature of 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
can be maintained
CUSTOM
Type
CUSTOM
Details
the product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
It is washed with hot water until the runnings
FILTRATION
Type
FILTRATION
Details
filtration of the product
WASH
Type
WASH
Details
washing with hot water
CUSTOM
Type
CUSTOM
Details
drying at 100° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC=C2C=CC=C3C(=O)C4=CC=CC=C4C1=C23
Measurements
Type Value Analysis
AMOUNT: MASS 212.5 (± 12.5) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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